molecular formula C22H18N4 B13142960 1,2-Di([2,2'-bipyridin]-6-yl)ethane

1,2-Di([2,2'-bipyridin]-6-yl)ethane

Cat. No.: B13142960
M. Wt: 338.4 g/mol
InChI Key: XNZMFEUNKMQQIZ-UHFFFAOYSA-N
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Description

1,2-Di([2,2’-bipyridin]-6-yl)ethane is a compound that features two 2,2’-bipyridine units connected by an ethane bridge. This compound is of significant interest in coordination chemistry due to its ability to act as a bidentate ligand, forming stable complexes with various metal ions. The 2,2’-bipyridine moiety is well-known for its strong binding affinity to metal centers, making 1,2-Di([2,2’-bipyridin]-6-yl)ethane a valuable compound in the study of metal-ligand interactions.

Preparation Methods

The synthesis of 1,2-Di([2,2’-bipyridin]-6-yl)ethane typically involves the coupling of two 2,2’-bipyridine units with an ethane linker. One common method is the Suzuki coupling reaction, which involves the reaction of 2,2’-bipyridine-6-boronic acid with 1,2-dibromoethane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, typically using a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions are optimized to achieve high yields and purity of the desired product .

Chemical Reactions Analysis

1,2-Di([2,2’-bipyridin]-6-yl)ethane undergoes various chemical reactions, including:

Scientific Research Applications

1,2-Di([2,2’-bipyridin]-6-yl)ethane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Di([2,2’-bipyridin]-6-yl)ethane primarily involves its ability to coordinate with metal ions. The bipyridine units act as bidentate ligands, forming stable chelates with metal centers. This coordination can influence the electronic properties of the metal ions, leading to changes in their reactivity, photophysical properties, and catalytic activity. The compound’s ability to form stable complexes with metal ions makes it a valuable tool in studying metal-mediated processes and developing metal-based applications .

Comparison with Similar Compounds

1,2-Di([2,2’-bipyridin]-6-yl)ethane can be compared with other bipyridine-based compounds, such as:

    2,2’-Bipyridine: A simpler ligand with two pyridine rings connected directly. It is widely used in coordination chemistry but lacks the ethane bridge present in 1,2-Di([2,2’-bipyridin]-6-yl)ethane.

    1,10-Phenanthroline: Another bidentate ligand with a similar structure but with fused aromatic rings. It forms stable complexes with metal ions but has different steric and electronic properties.

    4,4’-Dimethyl-2,2’-bipyridine: A derivative of 2,2’-bipyridine with methyl groups at the 4 and 4’ positions. .

1,2-Di([2,2’-bipyridin]-6-yl)ethane stands out due to its unique structure, which allows for the formation of more complex and diverse metal-ligand architectures.

Properties

Molecular Formula

C22H18N4

Molecular Weight

338.4 g/mol

IUPAC Name

2-pyridin-2-yl-6-[2-(6-pyridin-2-ylpyridin-2-yl)ethyl]pyridine

InChI

InChI=1S/C22H18N4/c1-3-15-23-19(9-1)21-11-5-7-17(25-21)13-14-18-8-6-12-22(26-18)20-10-2-4-16-24-20/h1-12,15-16H,13-14H2

InChI Key

XNZMFEUNKMQQIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC(=N2)CCC3=NC(=CC=C3)C4=CC=CC=N4

Origin of Product

United States

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